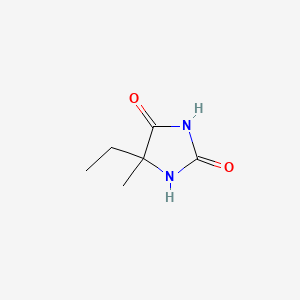

5-Ethyl-5-methylhydantoin

概要

説明

5-Ethyl-5-methylhydantoin: is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of hydantoin, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms in the imidazolidine-2,4-dione ring. This compound is known for its stability and has been studied for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 5-Ethyl-5-methylhydantoin can be synthesized through the Bucherer-Bergs reaction, which involves the condensation of an amino acid with potassium cyanate and ammonium carbonate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the hydantoin ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification through recrystallization to obtain high-purity product.

化学反応の分析

Types of Reactions:

Oxidation: 5-Ethyl-5-methylhydantoin can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemistry: 5-Ethyl-5-methylhydantoin is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability makes it a valuable intermediate in chemical reactions.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for studying the behavior of hydantoin derivatives in biological systems.

Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anticonvulsant and muscle relaxant. Its derivatives are explored for their efficacy in treating neurological disorders.

Industry: In industrial applications, this compound is used as a precursor for the synthesis of biocides and photosensitizers. It is also employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Ethyl-5-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on biological pathways are mediated through its ability to modulate the activity of key enzymes involved in metabolic processes.

類似化合物との比較

5-Methylhydantoin: Similar structure but lacks the ethyl group.

5,5-Dimethylhydantoin: Contains two methyl groups instead of one ethyl and one methyl group.

1-Methylhydantoin: Contains a single methyl group attached to the nitrogen atom.

Uniqueness: 5-Ethyl-5-methylhydantoin is unique due to the presence of both an ethyl and a methyl group, which imparts distinct chemical and physical properties. This structural variation influences its reactivity and stability, making it suitable for specific applications that other hydantoin derivatives may not fulfill.

生物活性

5-Ethyl-5-methylhydantoin (EMH) is a compound belonging to the hydantoin class, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties, potential applications in photodynamic therapy, and its relatively low toxicity profile. This article delves into the biological activity of EMH, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a CAS Registry Number of 5394-36-5. The presence of both ethyl and methyl groups on the nitrogen atoms enhances its chemical reactivity and biological efficacy.

Antimicrobial Activity

Biocidal Properties

Research indicates that EMH exhibits significant biocidal activity against a variety of microorganisms, including bacteria, fungi, and algae. It functions effectively as a disinfectant due to its ability to release hypochlorous acid upon decomposition, which is known for its strong antimicrobial properties.

Efficacy Studies

A summary of studies demonstrating the antimicrobial efficacy of EMH is presented in Table 1.

| Microorganism | Concentration (mg/L) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 100 | 15 | |

| Staphylococcus aureus | 50 | 20 | |

| Candida albicans | 200 | 18 |

These results indicate that EMH is particularly effective against pathogenic bacteria and fungi, making it suitable for applications in sanitizers and disinfectants.

The exact mechanism by which EMH exerts its biocidal effects is not fully elucidated; however, it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. This photosensitizing property allows EMH to damage cellular components in microorganisms, thereby inhibiting their growth.

Photodynamic Therapy Applications

The photosensitizing properties of EMH suggest potential applications in photodynamic therapy (PDT), where compounds are activated by light to produce cytotoxic effects on cancer cells. Preliminary studies indicate that EMH can generate ROS effectively under light exposure, which may enhance its utility in therapeutic settings.

Toxicological Profile

Safety Assessments

Toxicological studies have shown that EMH has a low toxicity profile. Acute toxicity assessments indicate that it exhibits minimal irritancy to skin and eyes and low acute toxicity via oral and dermal routes . The compound's safety has been established through various animal studies, with no significant adverse effects observed at high doses (up to 1000 mg/kg/day) .

Long-term Exposure Studies

Long-term exposure studies have indicated that while EMH may cause some changes in organ weights at high doses, it does not demonstrate carcinogenicity or significant genotoxicity in vitro . The compound has been classified as having low dietary risk when used as an antimicrobial pesticide .

Case Studies

A notable case study examined the effectiveness of EMH as a disinfectant in hospital settings. In this study, EMH was used to sanitize surfaces contaminated with Staphylococcus aureus. The results showed a reduction in bacterial load by over 99% within minutes of application, highlighting its rapid action as an antimicrobial agent.

Another study focused on the use of EMH in agricultural settings as a fungicide. Field trials demonstrated that EMH significantly reduced fungal infections in crops without adversely affecting plant health or yield.

特性

IUPAC Name |

5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRBQDMBFFHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041368 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5394-36-5 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。